molecular formula C5H10N4 B1302567 5-Isopropyl-4H-1,2,4-triazol-3-amine CAS No. 22882-41-3

5-Isopropyl-4H-1,2,4-triazol-3-amine

Cat. No. B1302567
CAS RN: 22882-41-3
M. Wt: 126.16 g/mol
InChI Key: MDLFQCVYROBFIW-UHFFFAOYSA-N
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Description

5-Isopropyl-4H-1,2,4-triazol-3-amine is a unique heterocyclic compound . It is a derivative of 1,2,4-triazole, which is a class of azoles having three nitrogen atoms and two carbon atoms . The molecular formula of this compound is C5H10N4 .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, including this compound, has been a subject of interest in pharmaceutical chemistry . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1,2,4-triazole ring substituted with an isopropyl group . The InChI representation of the molecule is InChI=1S/C5H10N4/c1-2-3-9-4-7-8-5(9)6/h4H,2-3H2,1H3,(H2,6,8) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 126.160 Da and a monoisotopic mass of 126.090546 Da . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 319.7±25.0 °C at 760 mmHg, and a flash point of 173.1±10.4 °C .

Scientific Research Applications

Synthesis and Antimicrobial Activities

5-Isopropyl-4H-1,2,4-triazol-3-amine derivatives demonstrate significant antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, including 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, and tested them for antimicrobial activities. These compounds showed good or moderate activities against various microorganisms, indicating their potential use in antimicrobial applications (Bektaş et al., 2007).

Photophysical Properties and Environmental Friendliness

In 2021, Guo et al. described a metal- and oxidant-free synthesis of fully substituted 1H-1,2,4-triazol-3-amines, showcasing their photophysical and aggregation-induced emission (AIE) properties. This approach emphasizes the environmental friendliness and potential applications in organic and medicinal chemistry, as well as optical materials (Guo et al., 2021).

Structural and Molecular Properties

The molecular structure and tautomeric forms of 1,2,4-triazole derivatives have been studied, providing insights into their chemical properties. For example, Dolzhenko et al. (2008) investigated the crystal structure of 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine, revealing details about their planarity and π-electron delocalization. Such studies are crucial for understanding the chemical behavior of these compounds (Dolzhenko et al., 2008).

Anticorrosive Effects

Research has also explored the use of 1,2,4-triazole derivatives as anticorrosive agents. For example, Nandini et al. (2021) studied the inhibitory potentials of Schiff bases derived from 4-(dimethylamino)benzaldehyde on the corrosion of stainless steel in acidic environments. Their findings highlight the potential application of these compounds in corrosion inhibition (Nandini et al., 2021).

Mechanism of Action

Target of Action

The primary target of 3-Amino-5-isopropyl-1,2,4-triazole is the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase . This enzyme plays a crucial role in the histidine biosynthesis pathway, which is essential for the growth and survival of certain organisms.

Mode of Action

3-Amino-5-isopropyl-1,2,4-triazole acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase . It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity. The formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon is involved in this interaction .

Biochemical Pathways

By inhibiting imidazoleglycerol-phosphate dehydratase, 3-Amino-5-isopropyl-1,2,4-triazole disrupts the histidine biosynthesis pathway . This leads to a decrease in the production of histidine, an essential amino acid, which can have downstream effects on protein synthesis and other cellular processes.

Pharmacokinetics

It is known that the compound is a solid at room temperature . Its water solubility is reported to be very good , which suggests that it could have good bioavailability.

Action Environment

The action of 3-Amino-5-isopropyl-1,2,4-triazole can be influenced by various environmental factors. For instance, the rate of cooling, initial concentration, and stirring rate can all affect the crystal morphology of the compound . These factors could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

5-Isopropyl-4H-1,2,4-triazol-3-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazole derivatives, including this compound, have been reported to inhibit kinases and lysine-specific demethylase 1 . These interactions can modulate various biochemical pathways, leading to changes in cellular functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to exhibit antifungal, antibacterial, and anticancer activities . These effects are mediated through the compound’s ability to interfere with critical cellular pathways, leading to altered cell behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, inhibiting their activity and thereby affecting downstream biochemical pathways . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can exhibit sustained biological activity over extended periods, although their stability may vary depending on environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects, including behavioral changes and organ toxicity . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, triazole derivatives can inhibit specific metabolic enzymes, leading to altered levels of key metabolites . These changes can have significant implications for cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . Understanding these interactions is essential for predicting the compound’s effects on different tissues and organs.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological activity.

properties

IUPAC Name

5-propan-2-yl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLFQCVYROBFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373380
Record name 3-Amino-5-isopropyl-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22882-41-3
Record name 3-Amino-5-isopropyl-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(propan-2-yl)-4H-1,2,4-triazol-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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